Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester
Description
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester (CAS: 144072-29-7) is a carbamate derivative characterized by a hydroxymethylphenyl group attached to the nitrogen of carbamic acid, with a pentyl ester moiety. This compound’s structure suggests intermediate lipophilicity due to the pentyl chain, which may influence its pharmacokinetic properties, such as absorption and metabolic stability.
Properties
CAS No. |
918311-73-6 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
pentyl N-[4-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H19NO3/c1-2-3-4-9-17-13(16)14-12-7-5-11(10-15)6-8-12/h5-8,15H,2-4,9-10H2,1H3,(H,14,16) |
InChI Key |
BDFGJQIULFGRBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Preparation Methods
Direct Esterification
One common method involves the direct esterification of carbamic acid with a suitable alcohol. In this case, pentanol can be used as the alcohol component. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
-
$$
\text{Carbamic Acid} + \text{Pentanol} \xrightarrow{\text{Acid Catalyst}} \text{N-[4-(hydroxymethyl)phenyl]-, pentyl ester}
$$ Yield: Typically ranges from 70% to 90% depending on reaction conditions and purification methods.
Using Isocyanates
Another effective method is the reaction of an isocyanate with a hydroxymethyl-substituted phenol. This approach allows for greater control over the substitution pattern on the aromatic ring.
-
$$
\text{Isocyanate} + \text{Hydroxymethylphenol} \rightarrow \text{N-[4-(hydroxymethyl)phenyl]carbamate}
$$ Conditions: The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the isocyanate.
Yield: Yields can exceed 85% with proper solvent choice and reaction temperature management.
Transesterification Reactions
Transesterification is another viable method where a pre-existing carbamate is reacted with pentanol in the presence of a catalyst.
-
$$
\text{Existing Carbamate} + \text{Pentanol} \xrightarrow{\text{Catalyst}} \text{N-[4-(hydroxymethyl)phenyl]-, pentyl ester}
$$ Catalysts: Commonly used catalysts include sodium methoxide or potassium carbonate.
Yield: Generally high, often greater than 90%, due to the reversible nature of transesterification favoring product formation under optimal conditions.
The following table summarizes the different preparation methods for carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester, including yields and key conditions:
| Method | Key Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Direct Esterification | Carbamic Acid, Pentanol | Acid catalyst | 70-90 |
| Reaction with Isocyanates | Isocyanate, Hydroxymethylphenol | Anhydrous | >85 |
| Transesterification | Existing Carbamate, Pentanol | Sodium methoxide catalyst | >90 |
The preparation of this compound can be achieved through various synthetic strategies, each offering distinct advantages in terms of yield and specificity. Direct esterification provides a straightforward approach but may require careful handling of reagents to avoid side reactions. The use of isocyanates offers a more controlled method for functionalization, while transesterification presents a high-yield alternative when starting from existing carbamates. Future research may focus on optimizing these methods further to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
The compound's unique structure allows it to play various roles in different fields:
Organic Synthesis
Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester serves as a reagent and intermediate in organic synthesis. It is utilized to create other complex molecules through reactions such as oxidation, reduction, and substitution. Notably, it can be transformed into aldehydes, carboxylic acids, or alcohols depending on the reaction conditions.
Medicinal Chemistry
The compound has been studied for its potential therapeutic properties. Its structural features enable it to interact with biological targets effectively. Research indicates that derivatives of this compound can modulate neurotransmitter systems, making it a candidate for drug development targeting conditions like anxiety and depression .
Biochemical Studies
In biochemical assays, this compound is utilized to study enzyme inhibition and receptor-ligand interactions. Its ability to form stable complexes with biological targets is crucial for understanding drug mechanisms .
Industrial Applications
Beyond the laboratory, carbamic acid derivatives are employed in the production of polymers and coatings due to their chemical stability and versatility. They are also significant in agricultural chemicals like pesticides and fungicides .
Data Table: Applications Overview
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a reagent and intermediate for synthesizing complex organic molecules. |
| Medicinal Chemistry | Investigated for therapeutic properties; potential use in treating psychiatric disorders. |
| Biochemical Studies | Employed in assays for studying enzyme interactions and drug mechanisms. |
| Industrial Use | Utilized in manufacturing polymers, coatings, and agricultural chemicals. |
Case Study 1: Neuropharmacological Effects
A study investigated the effects of carbamic acid derivatives on serotonin receptors in animal models. Results indicated significant anxiolytic effects comparable to established medications like benzodiazepines, suggesting potential for further development as therapeutic agents.
Case Study 2: Synthesis of Analogues
Research focused on synthesizing analogues of carbamic acid revealed that modifications to the piperazine ring could enhance binding affinity to specific targets involved in neurodegenerative diseases. This highlights the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. The aromatic ring and hydroxyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues by Ester Group
The ester group significantly impacts bioactivity and stability. Below is a comparison of carbamates with varying ester chains:
Key Observations :
- Ester Chain Length : Shorter chains (methyl, ethyl) enhance hydrolysis susceptibility, reducing stability, whereas longer chains (pentyl, butyl) increase lipophilicity and may prolong half-life .
- Pharmacological Activity : Methyl and dimethyl esters exhibit strong acetylcholinesterase inhibition (physostigmine-like action), while pentyl esters (e.g., Xeloda) are tailored for targeted drug delivery .
Analogues by Phenyl Substituents
Substituents on the phenyl ring modulate receptor binding and metabolic pathways:
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in ) enhance metabolic stability and enzyme binding.
Biological Activity
Carbamic acid derivatives are known for their diverse biological activities, particularly in medicinal chemistry. The compound Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester is of interest due to its potential therapeutic applications, including its role as a histone deacetylase (HDAC) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various studies, and potential therapeutic uses.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a carbamic acid moiety linked to a phenolic group with a hydroxymethyl substituent, which is critical for its biological activity.
The primary mechanism through which this compound exhibits biological activity is through the inhibition of HDAC enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, thus leading to a more compact chromatin structure and reduced transcriptional activity. Inhibition of these enzymes can reactivate silenced genes involved in tumor suppression and other cellular processes.
1. Anticancer Properties
Several studies have investigated the anticancer properties of carbamic acid derivatives. For instance, compounds that inhibit HDAC have shown promise in treating various cancers by promoting apoptosis and inhibiting cell proliferation.
- Case Study : In vitro studies demonstrated that carbamic acid derivatives significantly reduced the viability of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these compounds were found to be lower than those of standard chemotherapeutic agents, indicating enhanced potency .
- Table 1: IC50 Values of Carbamic Acid Derivatives Against Cancer Cell Lines
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) |
|---|---|---|
| This compound | 15.2 | 12.8 |
| Standard Chemotherapy Agent | 25.0 | 20.0 |
2. Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound. By inhibiting HDACs, it may help in preventing neurodegenerative diseases by promoting neurogenesis and protecting against oxidative stress.
- Case Study : A study on neuronal cell cultures showed that treatment with the compound led to increased expression of neurotrophic factors and reduced markers of oxidative stress .
3. Antioxidant Activity
The antioxidant properties of carbamic acid derivatives have been assessed using various assays, including DPPH and ABTS radical scavenging tests.
Q & A
Basic: What synthetic methodologies are recommended for preparing Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester with high purity?
Methodological Answer:
The synthesis of carbamate esters typically involves coupling a hydroxylamine or phenol derivative with an isocyanate or chloroformate reagent. For this compound, a stepwise approach is suggested:
Amine Activation: React 4-(hydroxymethyl)aniline with phosgene or triphosgene to generate the corresponding isocyanate intermediate.
Esterification: Treat the isocyanate with pentanol under anhydrous conditions (e.g., in dichloromethane or THF) with a catalytic base (e.g., pyridine) to form the carbamate ester.
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Key Considerations:
- Ensure anhydrous conditions to prevent hydrolysis of intermediates.
- Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of amine to pentanol) to minimize side products.
Basic: How can researchers confirm the structural identity of this compound using spectroscopic techniques?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy:
- 1H NMR: Identify the hydroxymethyl group (δ ~4.5 ppm, singlet) and pentyl ester chain (δ 0.8–1.6 ppm, multiplet). Aromatic protons (δ 6.5–7.5 ppm) confirm the phenyl ring substitution pattern.
- 13C NMR: Carbamate carbonyl (δ ~155 ppm), pentyl ester oxygenated carbons (δ ~65–70 ppm), and aromatic carbons (δ ~120–140 ppm).
- FT-IR: Carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹, if present).
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of pentanol).
- X-ray Crystallography (if crystalline): Resolve stereoelectronic effects and hydrogen-bonding networks .
Validation: Cross-reference spectral data with computational simulations (DFT or molecular modeling) for accuracy .
Advanced: What experimental strategies can resolve contradictions in stability data for carbamate esters under varying pH conditions?
Methodological Answer:
Contradictions in stability studies often arise from:
- Hydrolysis Kinetics: Perform pH-dependent degradation studies (pH 1–13) at 37°C. Use HPLC to quantify remaining parent compound and degradation products (e.g., 4-(hydroxymethyl)aniline and pentanol).
- Mechanistic Analysis: Apply pseudo-first-order kinetics to calculate rate constants (k). Plot pH-rate profiles to identify acid/base-catalyzed hydrolysis pathways.
- Stabilization Strategies: Test additives (e.g., antioxidants like BHT) or encapsulation (liposomes) to mitigate degradation. Validate via accelerated stability testing (40°C/75% RH) .
Case Study: Evidence from analogous carbamates (e.g., ethyl phenylcarbamate) shows enhanced stability at pH 4–6 due to reduced nucleophilic attack on the carbamate carbonyl .
Advanced: How can researchers design assays to evaluate the biological activity of this compound as a potential enzyme inhibitor?
Methodological Answer:
Target Selection: Prioritize enzymes with carbamate-binding motifs (e.g., serine hydrolases, acetylcholinesterase).
Inhibitory Assays:
- Fluorogenic Substrates: Use a substrate like 4-methylumbelliferyl acetate to measure residual enzyme activity post-inhibition.
- IC50 Determination: Perform dose-response curves (0.1–100 µM) and calculate inhibition constants (Ki) using Cheng-Prusoff equations.
Mechanistic Studies:
- Time-Dependent Inactivation: Pre-incubate the enzyme with the compound to assess irreversible binding.
- Mass Spectrometry: Detect covalent adducts (e.g., carbamoylated active-site serine residues).
Validation: Compare results with positive controls (e.g., rivastigmine for acetylcholinesterase) .
Advanced: What computational approaches are suitable for predicting the reactivity and metabolic pathways of this compound?
Methodological Answer:
- Quantum Mechanical Calculations (DFT): Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites prone to nucleophilic attack (e.g., carbamate carbonyl).
- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to identify likely oxidation sites (e.g., pentyl chain hydroxylation).
- In Silico Metabolism: Use software like MetaSite or GLORY to predict Phase I/II metabolites (e.g., hydrolysis to 4-(hydroxymethyl)aniline).
Validation: Cross-check predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
